

2,5-piperidinedione chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Piperidinedione

Cat. No.: B1582188

[Get Quote](#)

An In-Depth Technical Guide to **2,5-Piperidinedione**: Structure, Properties, and Comparative Analysis with the Glutarimide Scaffold

Introduction

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of pharmaceutical agents due to its favorable physicochemical properties and synthetic tractability.^{[1][2]} When functionalized with ketone groups, it forms piperidinediones, a class of compounds with significant biological and synthetic relevance. Among these, the isomers of piperidinedione, particularly the 2,6- and 2,5-isomers, exhibit distinct chemical characteristics and divergent roles in drug discovery.

This guide provides a detailed technical overview of **2,5-piperidinedione**, focusing on its chemical structure, properties, and synthesis.^[3] Recognizing the profound impact of its isomer, 2,6-piperidinedione (glutarimide), on modern pharmacology—most notably as the core of Immunomodulatory Imide Drugs (IMiDs®) like thalidomide and lenalidomide—this document also presents a comparative analysis.^{[4][5]} This dual focus aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the **2,5-piperidinedione** core while contextualizing its properties against its more prominent and pharmacologically significant counterpart.

Part 1: The Core Directive on 2,5-Piperidinedione

While less explored in pharmaceutical literature than its 2,6-isomer, **2,5-piperidinedione** represents a versatile synthetic intermediate. Its structure, featuring an amide within a six-membered ring (a lactam) and an adjacent ketone, offers unique reactivity for further chemical elaboration.

Chemical Structure and Properties

2,5-Piperidinedione is a heterocyclic compound with the chemical formula $C_5H_7NO_2$.^[3] The core structure consists of a piperidine ring with carbonyl groups at the C2 and C5 positions. This arrangement results in an α -amino ketone moiety within a lactam framework.

```
// Define nodes for atoms N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3
[NODE] [label="C", pos="-1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; C6
[NODE] [label="C", pos="1.2,0.6!"]; O2 [label="O", pos="-2.2,1.1!"]; O5 [label="O", pos="2.2,-1.1!"]; H_N
[NODE] [label="H", pos="0,1.9!"];
```

```
// Define bonds C2 -- N1; N1 -- C6; C6 -- C5; C5 -- C4; C4 -- C3; C3 -- C2; C2 -- O2
[style=double]; C5 -- O5 [style=double]; N1 -- H_N; } enddot Caption: Chemical structure of 2,5-Piperidinedione.
```

The physical and chemical properties of **2,5-piperidinedione** are summarized in the table below, with comparative data for the 2,6-isomer (glutarimide).

Property	2,5-Piperidinedione	2,6-Piperidinedione (Glutarimide)	Reference
IUPAC Name	piperidine-2,5-dione	piperidine-2,6-dione	[3][4]
Molecular Formula	$C_5H_7NO_2$	$C_5H_7NO_2$	[4][6]
Molar Mass	113.11 g/mol	113.11 g/mol	[4][6]
Appearance	Solid	White crystalline powder	[4]
Melting Point	Not specified	155-157 °C	[6][7]
Solubility	Not specified	Soluble in water, ethanol, acetone	[4][7]

Synthesis of 2,5-Piperidinedione

The synthesis of **2,5-piperidinedione** can be achieved through a multi-step process starting from aminoglutamic acid. The key final step involves the oxidation of a 5-hydroxy-2-piperidone intermediate.^[8]

This protocol outlines the laboratory-scale synthesis of **2,5-piperidinedione** from its hydroxylated precursor.

Materials:

- 5-hydroxy-2-piperidone (precursor)
- Dess-Martin periodinane (DMP)
- Dichloromethane (DCM), anhydrous
- Methanol
- Silica gel for column chromatography
- Nitrogen gas supply
- Standard laboratory glassware and filtration apparatus

Step-by-Step Methodology:

- Reaction Setup: Disperse 6 g of 5-hydroxy-2-piperidone in anhydrous dichloromethane (DCM) in a round-bottom flask at room temperature.^[8]
- Inert Atmosphere: Purge the flask with nitrogen gas to establish an inert atmosphere, preventing side reactions with atmospheric moisture and oxygen.
- Addition of Oxidant: Add Dess-Martin periodinane to the suspension. The molar ratio should be optimized, typically starting with a slight excess of DMP (e.g., 1.1 to 1.5 equivalents) relative to the starting alcohol.

- Reaction: Allow the reaction to proceed at room temperature overnight under nitrogen protection with continuous stirring.[8]
- Work-up and Filtration: Upon completion, filter the reaction mixture directly to remove insoluble by-products. Wash the filter cake with approximately 50 mL of methanol to ensure complete recovery of the product.[8]
- Concentration: Concentrate the filtrate by rotary evaporation to remove the solvents.[8]
- Purification: Mix the concentrated residue with 30 g of silica gel and purify by column chromatography. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product fractions.[8]
- Final Product Isolation: Concentrate the purified fractions. Add 20 mL of DCM to precipitate the solid product. Filter, wash the filter cake, and dry to yield **2,5-piperidinedione**.[8]

[Click to download full resolution via product page](#)

Part 2: The Glutarimide (2,6-Piperidinedione) Scaffold: A Comparative Overview

In sharp contrast to the 2,5-isomer, glutarimide (2,6-piperidinedione) is one of the most significant scaffolds in modern medicinal chemistry. Its importance stems from its role as the cornerstone of Immunomodulatory Imide Drugs (IMiDs®), a class of therapeutics that has revolutionized the treatment of certain cancers, particularly multiple myeloma.[9][10]

Synthesis and Reactivity

Glutarimide is readily synthesized by heating glutaric acid with ammonia, which forms the ammonium salt, followed by dehydration to close the imide ring.[4][11] This straightforward synthesis contributes to its widespread use.

The reactivity of the glutarimide ring is centered on three key positions:

- The Imide Nitrogen: The N-H proton is acidic and can be deprotonated, allowing for N-alkylation or N-arylation. This is a critical handle for attaching the glutarimide moiety to other molecular fragments.[12]
- The α -Carbons (C3 and C5): The protons on the carbons adjacent to the carbonyl groups are acidic and can be removed by a suitable base, creating a nucleophilic enolate for subsequent reactions.
- The Carbonyl Groups: These can undergo standard carbonyl chemistry, though they are less reactive than ketones due to the resonance delocalization of the nitrogen lone pair.

Pharmacological Significance: The Cereblon (CRBN) Ligands

The pharmacological relevance of glutarimide exploded with the discovery that thalidomide exerts its therapeutic (and teratogenic) effects by binding to a protein called Cereblon (CRBN). [5] CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex (CRL4).[4][13]

Mechanism of Action:

- Binding: The glutarimide moiety of drugs like thalidomide and lenalidomide binds directly to CRBN.[12]
- Conformational Change: This binding event alters the substrate specificity of the CRL4-CRBN complex.
- Neosubstrate Recruitment: The drug acts as a "molecular glue," recruiting new proteins (neosubstrates) to the E3 ligase complex that would not normally be targeted.
- Ubiquitination and Degradation: The CRL4-CRBN complex polyubiquitinates the recruited neosubstrate.
- Proteasomal Degradation: The tagged neosubstrate is then recognized and degraded by the proteasome.

In multiple myeloma, lenalidomide promotes the degradation of two lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), leading to downstream anti-cancer effects.[5] This

mechanism of targeted protein degradation has opened up a new field of drug discovery known as PROTACs (Proteolysis-Targeting Chimeras), where the glutarimide scaffold is frequently used as the CRBN-binding ligand.[\[13\]](#)

[Click to download full resolution via product page](#)

Conclusion

The piperidinedione scaffold encompasses isomers with markedly different profiles in chemical and pharmaceutical science. **2,5-Piperidinedione**, the primary subject of this guide, serves as a valuable synthetic building block, with a structure amenable to diverse chemical transformations. Its synthesis and reactivity provide a platform for creating novel molecular architectures.

In contrast, 2,6-piperidinedione (glutarimide) holds a position of exceptional importance in drug discovery. Its ability to function as a molecular glue by binding to the E3 ligase receptor Cereblon has not only produced powerful anticancer therapies like lenalidomide but has also catalyzed the development of the entire field of targeted protein degradation. For researchers in drug development, understanding the distinct properties and synthetic accessibility of both isomers is crucial for leveraging this versatile heterocyclic core in future innovations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. 2,5-Piperidinedione | C5H7NO2 | CID 533930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glutarimide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]

- 6. [chembk.com](#) [chembk.com]
- 7. Glutarimide CAS#: 1121-89-7 [[m.chemicalbook.com](#)]
- 8. 2,5-Piperidinedione | 52065-78-8 [[chemicalbook.com](#)]
- 9. Thalidomide and lenalidomide: Mechanism-based potential drug combinations - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 10. Lenalidomide: a synthetic compound with an evolving role in cancer management - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 11. Glutarimide: Synthesis and derivatives_Chemicalbook [[chemicalbook.com](#)]
- 12. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 13. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [[pubs.rsc.org](#)]
- To cite this document: BenchChem. [2,5-piperidinedione chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582188#2-5-piperidinedione-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com